2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide
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Overview
Description
2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butylsulfamoyl group attached to a phenoxy ring, which is further connected to an N-ethylacetamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide typically involves the reaction of 4-(butylsulfamoyl)phenol with N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This inhibition leads to the disruption of cellular processes and ultimately the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide
- 2-[4-(butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide
Uniqueness
2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butylsulfamoyl group and the N-ethylacetamide moiety allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-5-10-16-21(18,19)13-8-6-12(7-9-13)20-11-14(17)15-4-2/h6-9,16H,3-5,10-11H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZKSCCEBCTCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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